Aristolochic acid II
Overview
Description
Aristolochic Acid II (AA-II) is a naturally occurring compound found in plants of the Aristolochiaceae family . It is structurally similar to Aristolochic Acid I (AA-I), with the only difference being the methoxy group at C8 . It is one of the most abundant secondary metabolites produced in leaves, roots, and stems of these plants .
Synthesis Analysis
The total synthesis of the dA and dG adducts derived from AA-II has been described . These adducts were incorporated site-specifically into DNA oligomers and the spliced modified oligomers were transfected into mouse embryonic fibroblasts for further analysis .Molecular Structure Analysis
AA-II was separated and identified within milliseconds using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . The separation was based on the difference in their ion mobility (K0), and identification was based on their K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis
The metabolic activation of AA-II has been investigated . In vitro metabolism studies indicated that AA-II was metabolized to N-hydroxyaristolactam, which could either be reduced to aristolactams or rearranged to 7-hydroxyaristolactams via the Bamberger rearrangement .Physical And Chemical Properties Analysis
The octanol–water partition coefficients (Kow) of AA-II were determined using the traditional shake-flask method as a function of pH and ionic strength . The results show that the apparent Kow decreased by approximately four orders of magnitude as pH increased from 2 to 9 .Scientific Research Applications
1. Action on Potassium Channels
Aristolochic acid (AristA) is found in plants used in traditional medicines for pain treatment. A study by Veale and Mathie (2016) investigated the action of AristA on TREK and TRESK, which are potassium (K2P) channels and potential therapeutic targets in pain. They also explored its effects on TASK‐2 (K2P5.1) channels, related to Balkan endemic nephropathy (BEN), a renal disease associated with AristA consumption. The study reveals AristA as a regulator of K2P channels (Veale & Mathie, 2016).
2. Research Trends and Future Directions
A bibliometric analysis by Zhou et al. (2019) reviewed the evolution of research on aristolochic acids over 60 years. The study provides insights into the trends and future directions of aristolochic acid research, including its antitumor efficacy and immune activity. This comprehensive analysis is crucial for shaping future research in this field (Zhou et al., 2019).
3. Toxicity and Mutagenicity Studies
Research by Schmeiser, Scherf, and Wiessler (1991) on aristolochic acids in rats and mice demonstrated mutagenic effects and the induction of tumors. This study emphasized the toxic and carcinogenic potential of aristolochic acid II, particularly in its role in inducing mutations in the c-Ha-ras gene in thin-tissue sections of tumors (Schmeiser, Scherf, & Wiessler, 1991).
4. DNA Interaction and Carcinogenic Potential
A study by Pfau, Schmeiser, and Wiessler (1991) explored the interaction of aristolochic acid II with DNA, identifying a major DNA adduct. This research provided insights into the metabolic activation mechanism of aristolochic acid II and its carcinogenic potential (Pfau, Schmeiser, & Wiessler, 1991).
5. Pharmacokinetics and Detection in Herbal Products
Kuo et al. (2010) developed an ultra-high-pressure liquid chromatography-tandem mass spectrometry method for determining aristolochic acid II in herbal products and biological fluids. This study is crucial for understanding the pharmacokinetics and ensuring the safety of herbal products containing aristolochic acid II (Kuo et al., 2010).
Safety And Hazards
Future Directions
Despite several warnings on the toxic effects of AA-II by the US Food and Drug Administration and the regulatory authorities of some other countries, AA-related adverse events still occur, especially in the Asian and Balkan regions . Therefore, more strict precautions should be taken to protect the public from AA exposure .
properties
IUPAC Name |
6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO6/c18-16(19)10-6-12-15(23-7-22-12)14-9-4-2-1-3-8(9)5-11(13(10)14)17(20)21/h1-6H,7H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEEXETVZNQYRSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C3=C(C(=C2)C(=O)O)C(=CC4=CC=CC=C43)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00197166 | |
Record name | Aristolochic acid II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aristolochic acid II | |
CAS RN |
475-80-9 | |
Record name | Aristolochic acid II | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=475-80-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aristolochic acid II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000475809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aristolochic acid II | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00197166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-nitrophenanthro[3,4-d]-1,3-dioxole-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.819 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ARISTOLOCHIC ACID II | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BB72D5PU2Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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